

# Application Notes and Protocols for Quantitative Analysis of 4,4'-Dinitrocarbanilide-d8

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## Compound of Interest

Compound Name: 4,4'-Dinitrocarbanilide-d8

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These application notes provide detailed methodologies for the quantitative analysis of 4,4'-Dinitrocarbanilide (DNC), utilizing its deuterated internal standard, **4,4'-Dinitrocarbanilide-d8** (DNC-d8), primarily by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in residue analysis in various matrices such as poultry tissue, eggs, and feed.

## Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry. It is a complex of two molecules: 4,4'-Dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). DNC is the component that persists longer in tissues and is therefore used as the marker residue for monitoring nicarbazin levels in food products.[1] To ensure accurate quantification and to correct for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard, **4,4'-Dinitrocarbanilide-d8** (DNC-d8), is employed.[2] The most robust and widely accepted method for this analysis is LC-MS/MS, as outlined in AOAC Official Method 2013.07.[1][3]

## Principle of the Method

The fundamental principle of the analytical method involves the extraction of DNC and the internal standard DNC-d8 from a given matrix.[3] The extract is then cleaned up and analyzed by LC-MS/MS.[3] Quantification is achieved by comparing the peak area ratio of the analyte (DNC) to the internal standard (DNC-d8) against a calibration curve prepared with known

concentrations of DNC and a constant concentration of DNC-d8.<sup>[3][4]</sup> This internal standardization method provides high accuracy and precision.

## Experimental Protocols

### Protocol 1: Determination of DNC in Poultry Tissues (Muscle, Liver, Kidney, Skin with Fat) and Eggs

This protocol is based on the AOAC Official Method 2013.07 for the determination of nicarbazin residues, measured as DNC, in chicken tissues.<sup>[1][3]</sup>

#### 1. Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic Acid (FA)
- Ammonium Acetate (NH<sub>4</sub>OAc)
- Dimethylformamide (DMF)
- Anhydrous Sodium Sulfate
- 4,4'-Dinitrocarbanilide (DNC) analytical standard
- **4,4'-Dinitrocarbanilide-d8** (DNC-d8) internal standard
- 50 mL polypropylene conical centrifuge tubes
- Centrifuge
- Vortex mixer
- LC-MS/MS system

## 2. Preparation of Solutions

- Mobile Phase A: To 1000 mL of water, add 1.0 mL of formic acid and  $0.38 \pm 0.04$  g of ammonium acetate. Mix thoroughly.[3]
- Mobile Phase B: To 1000 mL of methanol, add 1.0 mL of formic acid and  $0.38 \pm 0.04$  g of ammonium acetate. Mix thoroughly.[3]
- DNC Stock Standard Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh the equivalent of 100.0 mg of DNC from the nicarbazin reference standard (compensating for purity) and transfer to a 100 mL volumetric flask. Dissolve in DMF with sonication and dilute to volume with DMF.[3]
- DNC Intermediate Standard Solution (10  $\mu\text{g/mL}$ ): Perform a 100-fold dilution of the DNC stock standard solution with acetonitrile.[3]
- DNC Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare by serial dilution of the DNC intermediate standard solution with acetonitrile.[3]
- DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask.[3]
- DNC-d8 Internal Standard Working Solution (1.0  $\mu\text{g/mL}$ ): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[3]

## 3. Sample Preparation and Extraction

- Homogenization: Homogenize tissue samples, preferably by cryogenic grinding, to obtain a fine, uniform powder.[4]
- Weighing: Accurately weigh  $5.00 \pm 0.05$  g of the homogenized sample ( $1.00 \pm 0.05$  g for kidney) into a 50 mL conical centrifuge tube.[3]
- Fortification: Fortify all samples with 200  $\mu\text{L}$  (40  $\mu\text{L}$  for kidney) of the 1.0  $\mu\text{g/mL}$  DNC-d8 internal standard working solution.[3]
- Dehydration: Add  $10 \pm 1$  g of anhydrous sodium sulfate ( $2.0 \pm 0.2$  g for kidney) to each sample.[3]

- Extraction:
  - Add 20 mL of acetonitrile to the tube.
  - Mix using a multi-tube vortex mixer for 30 minutes.
  - Centrifuge at approximately 3000 rpm for 10 minutes.[3]
  - Decant the supernatant into another 50 mL tube.
  - Repeat the extraction step on the tissue pellet and combine the supernatants.[3]
- Final Volume Adjustment: Adjust the combined supernatant to a final volume of 50 mL with acetonitrile and mix thoroughly.[3]
- Filtration: Filter the sample extract into an LC vial for analysis.[3]

#### 4. LC-MS/MS Analysis

- LC Column: A suitable C18 column (e.g., Keystone ODS/H, 5  $\mu$ m, 4.6 x 250 mm) can be used.[5]
- Mobile Phase Gradient: A typical gradient would involve varying the proportions of Mobile Phase A and Mobile Phase B.
- Flow Rate: A common flow rate is 0.6 - 1.0 mL/min.[5][6]
- Injection Volume: 10-30  $\mu$ L.[5][6]
- Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.
- Ion Transitions:
  - DNC: Precursor ion  $[M-H]^-$  at m/z 301.0. Product ions for quantification and confirmation can be monitored (e.g., m/z 107.2 and 137.1).[6]
  - DNC-d8: Precursor ion  $[M-H]^-$  at m/z 309.0. A corresponding product ion is monitored (e.g., m/z 140.6).[2][4]

## 5. Quantification

- Create a matrix-matched standard curve by adding known amounts of DNC standard solutions to blank matrix extracts.[\[3\]](#)
- Calculate the peak area ratios of DNC to DNC-d8 for both the standards and the samples.
- Determine the concentration of DNC in the samples by interpolating from the standard curve.

## Protocol 2: Determination of DNC in Animal Feed

This protocol is adapted from methods developed for the analysis of nicarbazin in animal feeds.  
[\[2\]](#)

### 1. Reagents and Materials

- Methanol, HPLC grade
- DNC analytical standard
- DNC-d8 internal standard
- Centrifuge tubes
- Shaker
- Centrifuge
- LC-MS/MS system

### 2. Sample Preparation and Extraction

- Weighing: Weigh a representative sample of the ground feed into a centrifuge tube.
- Fortification: Add a known amount of DNC-d8 internal standard solution.
- Extraction: Add methanol to the tube and shake vigorously for a specified period (e.g., 30 minutes).

- Centrifugation: Centrifuge the sample to pellet the solid material.
- Dilution and Filtration: Take an aliquot of the supernatant, dilute as necessary with the initial mobile phase, and filter into an LC vial.

### 3. LC-MS/MS Analysis and Quantification

- The LC-MS/MS parameters and quantification procedure are similar to those described in Protocol 1. A calibration curve is prepared by fortifying blank feed matrix with DNC standards and a constant amount of DNC-d8.[\[2\]](#)

## Data Presentation

The performance of these analytical methods is typically evaluated through validation studies. Key quantitative data are summarized below.

Table 1: Method Performance for DNC Analysis in Poultry Tissues (AOAC 2013.07)[\[1\]](#)[\[4\]](#)

Tissue	Relative Recovery (%)	RSDr (%)	RSDR (%)
Muscle	90.4	5.4	7.9
Liver	94.5	5.8	6.8
Kidney	91.5	5.2	9.0
Skin with Fat	94.5	8.9	8.9

RSDr: Repeatability Relative Standard Deviation, RSDR: Reproducibility Relative Standard Deviation

Table 2: Method Validation Data for DNC Analysis in Animal Feed[\[2\]](#)

Fortification Level (mg/kg)	Recovery (%)	RSD (%)
0.1	88 - 101	< 8
100	88 - 101	< 8

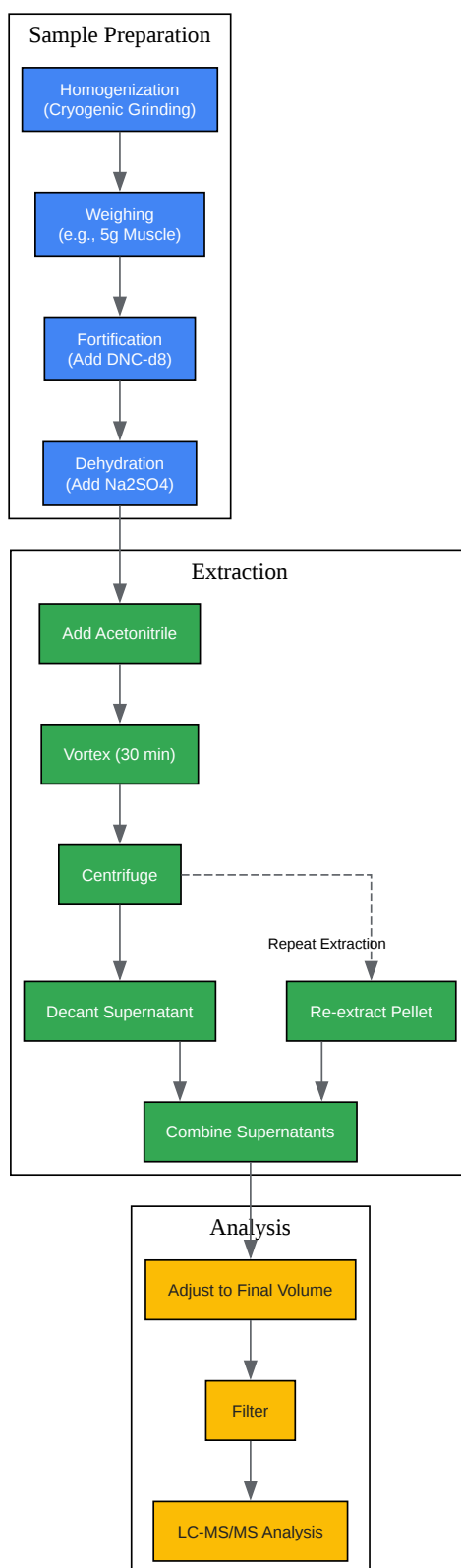
Table 3: Limits of Detection and Quantification

Method	Matrix	LOD	LOQ
AOAC 2013.07	Chicken Tissues	< 3.0 ng/g	20 ng/g
icELISA	Chicken	-	0.8 µg/kg
LFIA (quantitative)	Chicken	-	2.5 µg/kg

LOD: Limit of Detection, LOQ: Limit of Quantitation, icELISA: indirect competitive enzyme-linked immunosorbent assay, LFIA: lateral flow immunoassay[7][8]

## Visualizations

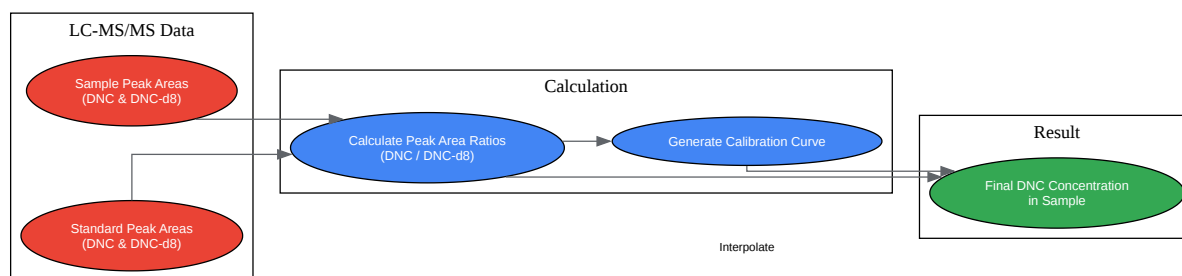
The following diagrams illustrate the experimental workflows.



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Caption: Workflow for DNC analysis in poultry tissue.





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Caption: Quantification logic using internal standard.

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